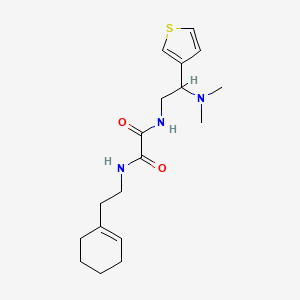

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide is an oxalamide derivative characterized by:

- N1 substituent: A 2-(cyclohex-1-en-1-yl)ethyl group, introducing rigidity and lipophilicity.

- N2 substituent: A 2-(dimethylamino)-2-(thiophen-3-yl)ethyl group, combining basicity (dimethylamino) and aromaticity (thiophene).

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2S/c1-21(2)16(15-9-11-24-13-15)12-20-18(23)17(22)19-10-8-14-6-4-3-5-7-14/h6,9,11,13,16H,3-5,7-8,10,12H2,1-2H3,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZVOFQLAFTAKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NCCC1=CCCCC1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide is a compound with potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C22H31N3O3

- Molecular Weight : 385.5 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antiviral Properties : Some derivatives have shown effectiveness against influenza viruses by inhibiting neuraminidase (NA), an enzyme critical for viral replication.

- Anticancer Activity : Certain structural analogs have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Neuraminidase Inhibition : The compound's structure allows it to bind effectively to the active site of neuraminidase, inhibiting the enzyme's function and thereby preventing viral replication .

- Cellular Pathway Modulation : It may influence key signaling pathways involved in cell proliferation and survival, particularly in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Study 1: Antiviral Activity

A study evaluated various N-substituted derivatives for their inhibitory effects on different strains of influenza virus. The results indicated that certain derivatives exhibited IC50 values in the low nanomolar range against H1N1 and H3N2 strains, demonstrating significant antiviral potency .

Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of structurally similar oxalamides. The study reported that specific derivatives showed selective growth inhibition in tumorigenic cell lines while having minimal effects on non-tumorigenic cells at concentrations up to 10 µM. Mechanistic studies revealed alterations in phosphoprotein signaling associated with cancer cell motility and survival .

Data Table: Summary of Biological Activities

| Activity Type | Description | IC50 Range (nM) |

|---|---|---|

| Antiviral | Inhibition of influenza neuraminidase | 4.45 - 33.56 |

| Anticancer | Growth inhibition in cancer cell lines | >10 |

| Selectivity | Higher potency against tumorigenic vs. normal cells | - |

Scientific Research Applications

The compound features a unique structure that includes a cyclohexene ring, a dimethylamino group, and a thiophene moiety, which contribute to its biological activity.

Medicinal Chemistry

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide has shown promise in medicinal chemistry for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Research has shown that modifications to the oxalamide group can enhance selectivity towards cancer cells while sparing normal cells .

- Neuroprotective Effects : The compound may act as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. Inhibition of this enzyme could potentially improve cognitive function and memory .

The biological activities of this compound have been explored in various studies:

Table 1: Summary of Biological Activities

Synthetic Routes

The synthesis of this compound involves several steps:

- Formation of Cyclohexene Derivative : The cyclohexene starting material undergoes reactions to introduce the ethyl group.

- Synthesis of Dimethylamino and Thiophene Moieties : These groups are synthesized separately and then coupled using an oxalamide linker.

- Coupling Reaction : The final product is formed through specific coupling conditions involving reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of structurally related compounds, establishing a correlation between structural features and biological activity. The findings suggest that modifications to the thiophene group significantly enhance antimicrobial potency against gram-positive bacteria, indicating potential for developing new antibiotics .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting a potential for development into anticancer agents . This indicates that further research could lead to the development of novel therapeutic agents targeting specific cancer types.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Substituent Effects on Physicochemical Properties

- Thiophene contributes to metabolic stability and π-π interactions in receptor binding, common in CNS-active drugs .

- Dimethylamino Group: Enhances basicity (pKa ~8–9), improving solubility in acidic environments (e.g., gastric fluid). Observed in S336’s stability in food products .

Aromatic vs. Aliphatic Substituents :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.